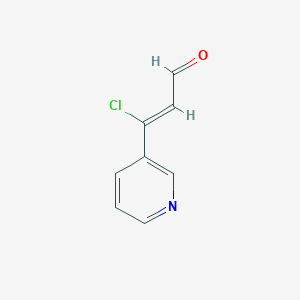
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde is an organic compound characterized by the presence of a chlorine atom, a pyridine ring, and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde typically involves the reaction of 3-chloropyridine with acrolein under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-chloro-3-(3-pyridinyl)propanoic acid.
Reduction: Formation of 3-chloro-3-(3-pyridinyl)propanol.
Substitution: Formation of 3-hydroxy-3-(3-pyridinyl)-2-propenal or 3-amino-3-(3-pyridinyl)-2-propenal.
科学研究应用
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. For example, it may inhibit enzymes by forming adducts with their active sites, thereby affecting metabolic pathways.
相似化合物的比较
Similar Compounds
Thiacloprid: A neonicotinoid insecticide with a similar pyridine ring structure.
Imidacloprid: Another neonicotinoid insecticide with structural similarities.
Uniqueness
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike thiacloprid and imidacloprid, which are primarily used as insecticides, this compound has broader applications in scientific research and industry.
属性
分子式 |
C8H6ClNO |
|---|---|
分子量 |
167.59 g/mol |
IUPAC 名称 |
(Z)-3-chloro-3-pyridin-3-ylprop-2-enal |
InChI |
InChI=1S/C8H6ClNO/c9-8(3-5-11)7-2-1-4-10-6-7/h1-6H/b8-3- |
InChI 键 |
HCHAABAWDWGELE-BAQGIRSFSA-N |
手性 SMILES |
C1=CC(=CN=C1)/C(=C/C=O)/Cl |
规范 SMILES |
C1=CC(=CN=C1)C(=CC=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















